3-acetyl-1H-isochromen-1-one
Description
Contextualization within the Isochromenone Class of Heterocyclic Compounds
3-acetyl-1H-isochromen-1-one belongs to the isochromenone family, a class of heterocyclic compounds. ontosight.ai These molecules are characterized by a fused benzene (B151609) and pyran-1-one ring system. Isochromenones, also known as isocoumarins, are lactones and represent a significant group of natural and synthetic organic compounds. researchgate.netresearchgate.net Their structural framework serves as a key building block in the synthesis of various other heterocyclic systems. tandfonline.com The isochromen-1-one skeleton is a recurring motif in a variety of natural products derived from microbial, plant, and insect sources. researchgate.net
The core structure of isochromenones can be substituted at various positions, leading to a wide array of derivatives with diverse properties. The substituent at the 3-position, in this case, an acetyl group, plays a crucial role in defining the specific chemical characteristics and reactivity of this compound.
Historical Perspective on the Discovery and Early Characterization of Isochromenones
The study of isochromenones dates back to the early investigations of natural products. These compounds were initially identified as secondary metabolites from a wide range of biological sources, including fungi and plants. researchgate.netnih.gov Early research focused on the isolation and structural elucidation of these naturally occurring isocoumarins. The development of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, was instrumental in characterizing the isochromenone scaffold and its derivatives. tandfonline.comnih.gov Over the decades, numerous methods for the synthesis of isochromenones have been developed, ranging from traditional approaches to more modern transition-metal-catalyzed reactions. tandfonline.comjst.go.jp This historical foundation has paved the way for the targeted synthesis and investigation of specific derivatives like this compound.
Rationale for the Intensified Research Focus on this compound
The intensified research interest in this compound stems from its potential as a versatile synthetic intermediate. The presence of a reactive acetyl group at the 3-position allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. nih.govtandfonline.com For instance, the ketone functionality can undergo reactions such as condensations and cyclizations to form new heterocyclic rings. tandfonline.comsmolecule.com This synthetic utility has driven research into developing efficient methods for its preparation and exploring its reactivity in various chemical reactions. nih.govresearchgate.net
Scope and Objectives of a Comprehensive Academic Study on this compound
A comprehensive academic study of this compound would encompass several key objectives. A primary goal would be the development of efficient and high-yielding synthetic routes to the compound. nih.gov This includes the optimization of reaction conditions and the exploration of novel catalytic systems. tandfonline.com
Another major objective would be the thorough characterization of its chemical and physical properties. This involves detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and the study of its reactivity with various reagents. nih.govdergipark.org.tr Understanding its photophysical properties, such as absorption and fluorescence, could also be a significant area of investigation. mdpi.comunimi.it
Finally, a comprehensive study would explore its potential applications as a building block in organic synthesis. This would involve using this compound as a starting material to construct a library of new, more complex heterocyclic compounds.
Overview of Key Research Areas and Methodological Approaches
The study of this compound involves several key research areas and methodological approaches.
Synthesis:
Classical Methods: One established method involves the reaction of 2-formylbenzoic acid with monochloroacetone in the presence of a base like triethylamine (B128534). nih.gov
Modern Synthetic Strategies: Research also focuses on developing novel, metal-free synthetic routes, such as sequential O-acylation/Wittig reactions, which offer high functional group tolerance and excellent yields. mdpi.com
Spectroscopic Characterization:
NMR Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the molecule. nih.govacs.org
FTIR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups, particularly the lactone and ketone carbonyl groups. nih.govdergipark.org.tr
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition. mdpi.com
Reactivity Studies:
The acetyl group is a key site for chemical modification. Research explores its reaction with various nucleophiles and its use in condensation and cyclization reactions to synthesize more elaborate structures. tandfonline.com
Computational Analysis:
Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), can be used to predict and understand the electronic and photophysical properties of the molecule. researchgate.net
Research Findings
Recent studies have provided valuable data on the synthesis and properties of this compound and related compounds.
A common synthetic route to this compound involves the reaction of 2-formylbenzoic acid with monochloroacetone. nih.gov Spectroscopic data from various studies confirm the structure of the isochromenone core and the presence of the acetyl substituent.
| Compound | 1H NMR (CDCl3, δ/ppm) | 13C NMR (CDCl3, δ/ppm) | Reference |
|---|---|---|---|
| 3-methyl-1H-isochromen-1-one | 8.22 (d, J = 8.5 Hz, 1H), 7.65 (ddd, J = 8.6, 7.6, 1.3 Hz, 1H), 7.45–7.40 (m, 1H), 7.32 (d, J = 7.9 Hz, 1H), 6.24 (s, 1H), 2.26 (s, 3H) | 162.9, 154.5, 137.6, 134.7, 129.4, 127.5, 124.8, 119.8, 103.5, 19.5 | acs.org |
| 3-phenyl-1H-isochromen-1-one | 8.31–8.27 (m, 1H), 7.89–7.83 (m, 2H), 7.72–7.67 (m, 1H), 7.50–7.41 (m, 5H), 6.92 (s, 1H) | 162.2, 153.5, 137.4, 134.8, 131.9, 129.9, 129.5, 128.8, 128.1, 126.0, 125.2, 120.4, 101.8 | acs.org |
| 3-cinnamoyl-1H-isochromen-1-one | 7.43 (1H, d, Hb), 7.53 (1H, s, Hc), 7.85 (1H, d, Ha), 8.37 (1H, d, Hd), 7.64–7.82 (7H, m, aromatic protons) | 109.7, 119.1, 122.8, 128.1, 128.9, 129.1, 130, 130.6, 131.2, 134.4, 135.1, 135.4, 146.7, 150.2, 160.9 (C=O, lactone carbonyl of isocoumarin), 182.3 (C=O, α,β-unsaturated ketone) | nih.gov |
The reactivity of the acetyl group in this compound has been harnessed to synthesize a range of derivatives, including pyrazole-containing compounds. For example, it can be reacted with phenylhydrazine (B124118) derivatives to form hydrazones, which can then be cyclized. tandfonline.com
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-formylbenzoic acid, monochloroacetone | Triethylamine, 130°C, 1h | This compound | Not specified | nih.gov |
| (2-carboxybenzyl)-triphenylphosphonium bromide, various acid chlorides | Triethylamine | Various 3-substituted-1H-isochromen-1-ones | Up to 90% | mdpi.com |
| Homophthalic acid, acid chlorides | Reflux | 3-substituted isocoumarins | Not specified | tandfonline.com |
Properties
CAS No. |
39153-93-0 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Acetyl 1h Isochromen 1 One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the systematic deconstruction of a target molecule into simpler, commercially available starting materials. By identifying key bonds that can be disconnected, chemists can devise logical and efficient synthetic routes.
For 3-acetyl-1H-isochromen-1-one, the most logical retrosynthetic disconnections involve breaking the bonds that form the heterocyclic ring and the acetyl group. A primary disconnection can be made at the ester linkage of the lactone, which is a common and reliable bond formation strategy. This leads back to a substituted benzoic acid derivative. Another key disconnection is at the C3-C4 bond, which can be envisioned as the result of a condensation reaction.
This retrosynthetic approach suggests that this compound can be synthesized from a suitably functionalized benzoic acid precursor, such as 2-formylbenzoic acid, and a three-carbon component that can provide the acetyl group and the adjacent carbon atom of the heterocyclic ring.
Classical Synthetic Approaches to the Isochromenone Scaffold
The synthesis of the isochromenone framework is a well-established area of organic chemistry, with several classical methods being routinely employed. These approaches can be broadly categorized into cyclization and condensation reactions.
Cyclization Reactions in Isochromenone Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct the ring system of the target molecule. In the context of isochromenone synthesis, lactonization and annulation reactions are particularly prominent.
Lactonization, the intramolecular esterification of a hydroxy acid, is a fundamental strategy for the formation of the isochromenone lactone ring. This approach typically involves the generation of a carboxylic acid derivative bearing a hydroxyl or a masked hydroxyl group at the appropriate position on the side chain. Subsequent acid- or base-catalyzed cyclization then yields the desired lactone.
Annulation reactions involve the formation of a new ring onto a pre-existing one. In the synthesis of isochromenones, this can be achieved through various strategies, including those that utilize transition metal catalysis. For instance, the reaction of o-alkynylbenzaldehydes with ketones can lead to the formation of 1H-isochromene derivatives. thieme-connect.com While this specific example leads to a 1H-isochromene, modifications of the starting materials and reaction conditions can be envisioned to access the 1H-isochromen-1-one skeleton.
Condensation Reactions Utilizing 2-Formylbenzoic Acid and Related Precursors
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a powerful and versatile tool for constructing the isochromenone scaffold. The use of 2-formylbenzoic acid and its derivatives as starting materials is a common and effective strategy.
A one-pot synthesis of 3-acetylisocoumarin has been reported, which involves the reaction of 2-formylbenzoic acid with monochloroacetone. researchgate.net This reaction highlights the utility of readily available starting materials for the efficient construction of the target molecule.
The aldol (B89426) condensation and its variants are particularly well-suited for the formation of the C3-C4 bond in 3-substituted isochromenones. This reaction involves the base- or acid-catalyzed reaction of an enolate or enol with a carbonyl compound. In the synthesis of this compound, the enolate of a ketone, such as acetone (B3395972) or a related derivative, can react with the aldehyde functionality of 2-formylbenzoic acid. The initial aldol adduct can then undergo cyclization and dehydration to afford the final isochromenone product. A preparative method has been developed for the synthesis of 3-(2-bromoacetyl)-1H-isochromen-1-one, which can serve as a precursor to this compound. osi.lvresearchgate.net
| Precursor | Reagent | Product | Reference |
| 2-Formylbenzoic acid | Monochloroacetone | 3-acetylisocoumarin | researchgate.net |
| Not Specified | Not Specified | 3-(2-bromoacetyl)-1H-isochromen-1-one | osi.lvresearchgate.net |
Table 1: Examples of Precursors and Reagents for the Synthesis of this compound and its derivatives.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems like isocoumarins through C-H activation and annulation strategies.
Rhodium(III)-catalyzed oxidative coupling has emerged as a robust method for synthesizing 3-substituted isocoumarins. These reactions typically involve the C-H activation of benzoic acids and their subsequent annulation with coupling partners like alkynes or alkenes. acs.orgacs.org For instance, the reaction of benzoic acids with geminal-substituted vinyl acetates, catalyzed by a Rh(III) complex, can selectively yield 3-aryl and 3-alkyl substituted isocoumarins. acs.org Similarly, coupling with terminal alkynes can lead to the formation of 3-ylidenephthalides, which are related structures. acs.org
While Rh(III)-catalyzed C-H activation is a well-established strategy for the general synthesis of isocoumarin (B1212949) scaffolds, specific literature detailing the direct synthesis of this compound using this approach is not prominently documented in the reviewed sources. The methodologies often focus on the introduction of aryl or simple alkyl substituents at the 3-position. acs.orgresearchgate.net
Palladium-catalyzed reactions represent another cornerstone in the synthesis of isocoumarins. These methods often rely on the coupling of ortho-halobenzoic acids or their derivatives with terminal acetylenes or other unsaturated systems. acs.org For example, a novel and efficient strategy for the synthesis of isocoumarins has been developed through a palladium(0)-catalyzed reaction incorporating tert-butyl isocyanide, which proceeds via cyclization and subsequent hydrolysis.
Although palladium-catalyzed annulations are versatile for constructing the isocoumarin core, their specific application for the direct synthesis of this compound has not been extensively reported in the surveyed literature. The existing protocols often lead to isocoumarins with different substitution patterns at the 3-position.
Modern and Green Chemistry Methodologies
In line with the principles of green chemistry, modern synthetic methods focus on improving efficiency, reducing reaction times, and minimizing waste by employing techniques like microwave assistance and eliminating the use of volatile organic solvents.
Microwave-assisted organic synthesis has proven to be a highly effective technique for accelerating the formation of this compound. The reaction between 2-formylbenzoic acid and monochloroacetone has been systematically optimized using different microwave heating methods, including open and sealed vessels, and compared to conventional heating.
In a detailed study, the use of a sealed microwave vessel (Method C) and a closed system (Method D) under solvent-free conditions, with triethylamine (B128534) as a catalyst, resulted in high yields of the product. The closed vessel method, in particular, was identified as superior, achieving a maximum yield of 87% at 200°C. snnu.edu.cn These microwave-assisted protocols significantly reduce reaction times compared to conventional methods.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional (Method A) | 130°C, Solvent-Free, TEA | 60 min | 84 | |
| Microwave Open Vessel (Method B) | 300 W, Solvent-Free, TEA | 120 min | 58 | |
| Microwave Sealed Vessel (Method C) | 130°C, Solvent-Free, TEA | 60 min | 84 |
The synthesis of this compound can be successfully performed under solvent-free conditions, which aligns with the principles of green chemistry by preventing waste associated with solvent use. The reaction of 2-formylbenzoic acid and monochloroacetone in the presence of a base like triethylamine proceeds efficiently without a solvent, particularly when combined with microwave irradiation. snnu.edu.cn
Solvent-free conventional heating at 130°C for 3 hours has been reported for this transformation. snnu.edu.cn Optimization studies have shown that both conventional heating and microwave irradiation under solvent-free conditions can produce the target compound in excellent yields (84-87%). The use of solvent-free conditions offers several advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates and yields.
Table 2: Optimized Solvent-Free Synthesis of this compound
| Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | Triethylamine | 130 | 60 | 84 | |
| Microwave (Sealed Vessel) | Triethylamine | 130 | 60 | 84 |
Chemo- and Regioselective Synthesis Considerations
The synthesis of 3-substituted isocoumarins, including this compound, hinges on strategic control of chemo- and regioselectivity. A primary challenge in many isocoumarin syntheses is controlling the mode of cyclization of precursor molecules, such as 2-alkynylbenzoic acids. The cyclization can proceed via two competing pathways: a 6-endo-dig cyclization, which yields the desired isocoumarin ring, or a 5-exo-dig cyclization, which results in a five-membered phthalide (B148349) ring. The outcome is often influenced by the reaction conditions. For instance, studies have shown that basic environments may favor the 5-exo cyclization, whereas acidic conditions can promote the desired 6-endo pathway. unimi.it
Various catalytic systems have been developed to achieve high regioselectivity. Metal-catalyzed approaches are common, with ruthenium, rhodium, palladium, and silver catalysts being employed to facilitate the cyclization of aromatic acids with alkynes. unimi.itrsc.orgacs.org Ruthenium-catalyzed aerobic oxidative cyclization of aromatic acids with alkynes, for example, provides a highly regioselective route to isocoumarin derivatives. rsc.org Similarly, a combination of silver triflate and p-toluenesulfonic acid has been shown to effectively co-catalyze the cyclization of 2-alkynylbenzoates with absolute regioselectivity for the isocoumarin product. unimi.it
Transition-metal-free approaches have also been explored. A one-pot strategy for synthesizing functionalized isocoumarins involves the reaction of o-quinol acetates with soft nucleophiles, such as 1,3-dicarbonyl compounds. researchgate.netresearchgate.net This base-mediated protocol demonstrates excellent chemo- and regioselectivity, proceeding through a switchable C-arylation/lactonization pathway to afford the desired heterocyclic products in good yields. researchgate.netresearchgate.net The specific synthesis of this compound can be achieved through the reaction of 2-formylbenzoic acid with monochloroacetone in the presence of triethylamine, which acts as a base to facilitate the condensation and subsequent cyclization. nih.gov
Synthesis of Structural Analogues and Derivatives of this compound
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of structural analogues and derivatives. The reactivity of both the acetyl group and the isochromenone core allows for extensive chemical modification.
Modification of the Acetyl Group (e.g., Bromination to 3-(2-bromoacetyl)-1H-isochromen-1-one)
The methyl ketone of the acetyl group at the C-3 position is a prime site for functionalization. A key transformation is the selective bromination of the terminal methyl group to yield 3-(2-bromoacetyl)-1H-isochromen-1-one. This reaction is typically achieved by treating this compound with bromine, often in a solvent such as acetic acid. researchgate.net
The resulting α-bromoketone, 3-(2-bromoacetyl)-1H-isochromen-1-one, is a highly valuable intermediate. osi.lvgoogle.aegoogle.com.ua The presence of the reactive carbon-bromine bond makes it an excellent electrophile for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.
Introduction of Diverse Functionalities via the Acetyl Moiety
The acetyl group is a versatile handle for creating a diverse library of derivatives. The precursor, 3-(2-bromoacetyl)-1H-isochromen-1-one, is frequently used in heterocyclization reactions. For instance, it serves as a key building block in the Hantzsch thiazole (B1198619) synthesis, reacting with various thioamides to produce 3-(2-substituted-thiazol-4-yl)-1H-isochromen-1-ones. osi.lvgoogle.ae It can also be used to construct other heterocyclic systems linked to the C-3 position, such as quinoxalines and imidazo[1,2-a]pyridines. osi.lvgoogle.ae
Beyond the bromo-derivative, the acetyl carbonyl itself can undergo various condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes. This reaction, typically performed under basic conditions, extends the side chain at the C-3 position to form isocoumarin-chalcone hybrids, such as 3-cinnamoyl-1H-isochromen-1-one and its substituted analogues. nih.gov These reactions demonstrate the utility of the acetyl group as a point for significant structural elaboration.
| Derivative Name | Starting Material | Key Reagent(s) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(2-Bromoacetyl)-1H-isochromen-1-one | This compound | Bromine | Not specified | osi.lvgoogle.ae |
| 3-(2-R-Thiazol-4-yl)-1H-isochromen-1-ones | 3-(2-Bromoacetyl)-1H-isochromen-1-one | Thioamides | Not specified | osi.lv |
| 3-(Imidazo[1,2-a]pyridin-2-yl)-1H-isochromen-1-one | 3-(2-Bromoacetyl)-1H-isochromen-1-one | 2-Aminopyridine | Not specified | osi.lv |
| 3-Cinnamoyl-1H-isochromen-1-one | This compound | Benzaldehyde | 74 | nih.gov |
| 3-(3-(4-Nitrophenyl)acryloyl)-1H-isochromen-1-one | This compound | 4-Nitrobenzaldehyde | 72 | nih.gov |
| 3-(3-(4-Methoxyphenyl)acryloyl)-1H-isochromen-1-one | This compound | 4-Methoxybenzaldehyde | 72 | nih.gov |
| 3-(3-(p-Tolyl)acryloyl)-1H-isochromen-1-one | This compound | 4-Methylbenzaldehyde | 80 | nih.gov |
Isosteric Replacements within the Isochromenone Core
Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry and materials science to modulate the properties of a core scaffold. The 1H-isochromen-1-one framework is amenable to several such modifications.
Oxygen to Nitrogen (Isoquinolones): A common isosteric modification is the replacement of the endocyclic oxygen atom (O2) with a nitrogen atom to form the corresponding isoquinolin-1(2H)-one scaffold. This transformation is typically achieved through a recyclization reaction where the isocoumarin is treated with an N-nucleophile, such as ammonia (B1221849) or a primary amine. nih.govresearchgate.netjst.go.jp The reaction proceeds via nucleophilic attack at the C-1 carbonyl, leading to the opening of the lactone ring, followed by intramolecular cyclization and dehydration to furnish the isoquinolone. nih.gov
Oxygen to Sulfur (Thioisocoumarins): The oxygen atom of the lactone can also be replaced by sulfur to generate 1H-2-benzothiopyran-1-ones, commonly known as thioisocoumarins. A standard method for this conversion involves treating the parent isocoumarin with a thionating agent, such as Lawesson's reagent. researchgate.net Alternative synthetic routes to the thioisocoumarin core include the reaction of N,N-diethyl-o-toluamide with thioesters or the treatment of o-methoxycarbonylphenylacetonitrile with carbon disulfide. jst.go.jpthieme-connect.com
Oxygen to Phosphorus (Phosphaisocoumarins): A more novel isosteric replacement involves substituting the ring oxygen with a phosphorus atom, creating a class of compounds known as phosphaisocoumarins. tandfonline.com The synthesis of these phosphorus heterocycles has been accomplished through metal-catalyzed intramolecular cyclization reactions. tandfonline.com For example, rhodium-catalyzed cyclization of arylphosphonic acid monoesters with alkynes provides an efficient route to phosphaisocoumarins. nih.govacs.org Copper(I)-catalyzed intramolecular cyclization of o-ethynylphenylphosphonic acid monoesters has also been developed, representing the first example of an intramolecular addition of a P-OH group to an alkyne to form this heterocyclic system. nih.gov
Chemical Reactivity, Transformation, and Mechanistic Insights of 3 Acetyl 1h Isochromen 1 One
Electrophilic and Nucleophilic Reactions of the Isochromenone Ring
The isochromenone ring system of 3-acetyl-1H-isochromen-1-one is susceptible to both electrophilic and nucleophilic attack. The electron-rich aromatic ring can undergo electrophilic substitution reactions. Conversely, the lactone carbonyl group and the activated C1 position are primary sites for nucleophilic attack.
The isocoumarin (B1212949) ring is a lactone of an aromatic carboxylic acid and is prone to attack by various nucleophiles. researchgate.net This reactivity can lead to ring-opening reactions. For instance, reactions with N-nucleophiles such as ammonia (B1221849), primary amines, and hydrazine (B178648) can lead to the replacement of the ring oxygen with a nitrogen atom, resulting in the formation of isoquinolones. researchgate.netresearchgate.net
Reactions Involving the Acetyl Moiety
The acetyl group at the 3-position of the isochromenone ring is a key functional handle that allows for a wide array of chemical modifications. wikipedia.org
α-Carbon Functionalization (e.g., Halogenation)
The α-carbon of the acetyl group is activated and can be readily functionalized. A notable example is its halogenation. For instance, this compound can be converted to 3-(2-bromoacetyl)-1H-isochromen-1-one. researchgate.netbiosynth.com This bromo-derivative serves as a versatile intermediate for further synthetic transformations. nih.gov The α-halogenation can be achieved under various conditions, including base-promoted reactions where an enolate intermediate is formed and then reacts with a halogen source. youtube.com
Condensation Reactions with the Acetyl Group (e.g., Chalcone (B49325) Hybrid Formation)
The acetyl group readily participates in condensation reactions, particularly aldol-type condensations, with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. The reaction of this compound with substituted benzaldehydes in the presence of a base catalyst like piperidine (B6355638) or an acidic catalyst yields isocoumarin-chalcone hybrids. nih.govmdpi.comresearchgate.net These reactions are often carried out under reflux conditions in a suitable solvent like ethanol. nih.gov The resulting chalcone derivatives have been explored for various biological activities. nih.gov
Table 1: Examples of Isocoumarin-Chalcone Hybrids from Condensation Reactions. nih.gov
| Benzaldehyde Derivative | Resulting Chalcone Hybrid | Yield (%) |
| Benzaldehyde | 3-cinnamoyl-1H-isochromen-1-one | 74 |
| 4-Nitrobenzaldehyde | 3-(3-(4-nitrophenyl)acryloyl)-1H-isochromen-1-one | 72 |
| 4-Methylbenzaldehyde | 3-(3-(p-tolyl)acryloyl)-1H-isochromen-1-one | 80 |
Cyclization Reactions Utilizing the Acetyl Group (e.g., Pyrazole (B372694) Formation)
The acetyl group of this compound is a key synthon for the construction of various heterocyclic rings through cyclization reactions. A prominent example is the formation of pyrazole rings.
The reaction of this compound with hydrazine derivatives leads to the formation of pyrazole-substituted isocoumarins. nih.gov This transformation typically proceeds through the initial formation of a hydrazone, followed by cyclization. For instance, reacting this compound with phenylhydrazine (B124118) in the presence of a catalytic amount of acetic acid yields the corresponding phenylhydrazone, which can then be cyclized. nih.gov
In some cases, the reaction can be a one-pot synthesis. For example, treatment of this compound with hydrazine hydrate (B1144303) can directly lead to the formation of pyrazole derivatives. nih.gov The reaction of the intermediate chalcones derived from this compound with hydrazine hydrate is also a common route to pyrazoline and subsequently pyrazole derivatives. akademisains.gov.myscispace.com
Table 2: Synthesis of Pyrazole Derivatives from this compound. nih.gov
| Hydrazine Derivative | Intermediate/Product | Yield (%) |
| Phenylhydrazine | 3-(1-(2-phenylhydrazono)ethyl)-1H-isochromen-1-one | 90 |
| 4-Chlorophenylhydrazine | 3-(1-(2-(4-chlorophenyl)hydrazono)ethyl)-1H-isochromen-1-one | 80 |
| 4-Cyanophenylhydrazine | 4-(2-(1-(1-oxo-1H-isochromen-3-yl)ethylidene)hydrazinyl)benzonitrile | 82 |
Ring-Opening and Recyclization Reactions
The isocoumarin ring is susceptible to ring-opening under certain conditions, which can be followed by recyclization to form new heterocyclic systems. researchgate.net These reactions are often initiated by nucleophilic attack on the lactone carbonyl.
The reaction of 3-substituted isocoumarins with nitrogen nucleophiles is a well-documented example of a ring-opening-recyclization process. researchgate.netresearchgate.net For instance, treatment of this compound with primary amines can lead to the formation of the corresponding isoquinolone derivatives. researchgate.net This transformation involves the initial attack of the amine on the carbonyl carbon, leading to the opening of the lactone ring, followed by intramolecular cyclization and dehydration to afford the isoquinolone. This method provides a versatile route to a variety of 2-substituted isoquinolin-1(2H)-ones. researchgate.net
Reduction Pathways of this compound
The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions, leading to partially or fully reduced products.
Studies have shown that the acetyl group and the lactone ring can be selectively or simultaneously reduced. For example, the reduction of this compound can yield 3-(1-hydroxyethyl)-1H-isochromen-1-one, where only the acetyl carbonyl is reduced to a hydroxyl group. bioorganica.com.ua Further reduction can lead to 3-(1-hydroxyethyl)isochroman-1-one, indicating the reduction of the C3-C4 double bond of the isocoumarin ring. A more complete reduction can result in 3-ethylisochroman-1-one, where both the acetyl carbonyl and the C3-C4 double bond are reduced. bioorganica.com.ua
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 1h Isochromen 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
High-Resolution ¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for identifying the chemical environments of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal neighboring protons.
For derivatives of 3-acetyl-1H-isochromen-1-one, specific proton signals are characteristically observed. For instance, in a methacrylate (B99206) derivative, the proton on the C4 position of the isocoumarin (B1212949) ring appears as a singlet at approximately 8.27 ppm. dergipark.org.tr The aromatic protons on the fused benzene (B151609) ring typically resonate in the downfield region between 7.78 and 8.01 ppm. dergipark.org.tr The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region. In one derivative, 3-(1-(2-phenylhydrazono)ethyl)-1H-isochromen-1-one, the methyl protons are observed at 2.47 ppm. nih.gov
The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the lactone and the acetyl group are the most deshielded, appearing far downfield. For a methacrylate derivative, the isocoumarin ring C=O is seen at 1722 cm⁻¹ and the acetyl ketone C=O at 1708 cm⁻¹. dergipark.org.tr A study on 4-acetyl-3-methyl-1H-isochromen-1-one reported the acetyl carbonyl carbon at δ 201.2 ppm and the lactone carbonyl at δ 161.3 ppm. rsc.org The carbons of the aromatic ring and the double bond within the pyranone ring appear in the intermediate region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Moiety in Derivatives Note: Data is compiled from various derivatives and serves as a representative example. Exact shifts for the parent compound may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (C=O, lactone) | - | ~161 |
| 3 (C) | - | ~150-155 |
| 4 (CH) | ~8.2 | ~110-115 |
| 4a (C) | - | ~124 |
| 5 (CH) | ~7.8-8.0 | ~130 |
| 6 (CH) | ~7.5-7.7 | ~128 |
| 7 (CH) | ~7.7-7.9 | ~135 |
| 8 (CH) | ~8.1-8.3 | ~120 |
| 8a (C) | - | ~138 |
| 9 (C=O, acetyl) | - | ~195-201 |
| 10 (CH₃) | ~2.4-2.6 | ~30-32 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations among the four adjacent protons (H-5, H-6, H-7, H-8) on the benzene ring, helping to trace their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link each proton signal (e.g., H-4, H-5, H-6, H-7, H-8, and the methyl protons) to its corresponding carbon signal. researchgate.netmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly powerful for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
The methyl protons (H-10) correlating to the acetyl carbonyl carbon (C-9) and the C-3 of the isocoumarin ring.
The H-4 proton correlating to the lactone carbonyl (C-1) and the quaternary carbons C-4a and C-8a.
The H-5 proton correlating to C-7 and C-8a.
The H-8 proton correlating to C-6 and C-4a. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing through-space correlations. This is useful for determining stereochemistry and conformation. For a planar molecule like this compound, NOESY can confirm spatial proximities, for example, between H-4 and H-5.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. triprinceton.org The absorption of IR radiation or scattering in Raman spectroscopy occurs at specific frequencies corresponding to the energy of molecular vibrations (e.g., stretching, bending), which are characteristic of specific functional groups. triprinceton.org
For this compound, the most prominent features in the IR spectrum are the strong absorptions from the two carbonyl groups. Based on data from derivatives, the lactone carbonyl (C=O) stretch is expected around 1720-1730 cm⁻¹, while the acetyl ketone carbonyl stretch appears at a slightly lower frequency, around 1708-1710 cm⁻¹. dergipark.org.trnih.gov Other characteristic bands include:
Aromatic C=C stretching vibrations around 1600 cm⁻¹. dergipark.org.tr
Aromatic C-H stretching vibrations just above 3000 cm⁻¹. dergipark.org.tr
Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹. dergipark.org.tr
Raman spectroscopy provides complementary information. triprinceton.org While IR spectroscopy is more sensitive to polar bonds like carbonyls, Raman is more sensitive to non-polar, symmetric bonds. For related structures like 3-acetylcoumarin (B160212), strong Raman-active stretching modes are observed for the α,β-unsaturated carbonyl system and the aromatic ring in the 1550-1610 cm⁻¹ region. researchgate.net Theoretical calculations on 3-acetylcoumarin have helped in assigning these vibrational modes. nih.govresearchgate.net
Table 2: Key Vibrational Frequencies (cm⁻¹) for the this compound Structure Note: Frequencies are based on data from derivatives and related compounds.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | IR | 3000 - 3100 | dergipark.org.tr |
| Aliphatic C-H Stretch | IR | 2850 - 3000 | dergipark.org.tr |
| Lactone C=O Stretch | IR | 1720 - 1730 | dergipark.org.tr |
| Acetyl C=O Stretch | IR | 1708 - 1710 | dergipark.org.tr |
| Aromatic C=C Stretch | IR, Raman | 1550 - 1610 | dergipark.org.trresearchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. vanderbilt.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. vanderbilt.edu
The molecular formula of this compound is C₁₁H₈O₃. The calculated monoisotopic mass for the protonated molecule, [M+H]⁺ (C₁₁H₉O₃⁺), is 189.05462. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition. Studies on various isocoumarin derivatives have routinely used HRMS to confirm their proposed structures. rsc.orgresearchgate.net
Table 3: Exact Mass Calculation for this compound
| Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₁H₈O₃ | 188.04734 |
| Protonated Molecule [M+H]⁺ | C₁₁H₉O₃⁺ | 189.05462 |
| Sodiated Adduct [M+Na]⁺ | C₁₁H₈O₃Na⁺ | 211.03657 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process provides valuable structural information by revealing the fragmentation pathways of the molecule. synchrotron-soleil.fr The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). uab.edunih.gov
For the protonated molecule of this compound ([M+H]⁺, m/z 189), a plausible fragmentation pathway would involve initial losses of stable neutral molecules. A primary fragmentation would likely be the loss of the acetyl group as ketene (B1206846) (H₂C=C=O, 42 Da) or the loss of the methyl radical followed by carbon monoxide. A characteristic fragmentation pattern for isocoumarins involves the cleavage of the lactone ring.
A likely pathway could be:
[M+H]⁺ → [M+H - CO]⁺ : Loss of carbon monoxide (28 Da) from the lactone ring, a common fragmentation for such heterocycles, would yield an ion at m/z 161.
[M+H]⁺ → [M+H - CH₂CO]⁺ : Loss of ketene (42 Da) from the acetyl group would result in an ion at m/z 147. This fragment could then lose CO to give an ion at m/z 119.
Analysis of the MS/MS spectrum of the related compound 3-acetylcoumarin ([M+H]⁺, m/z 189) shows a major fragment ion at m/z 171, corresponding to the loss of water, and another at m/z 147. nih.gov The fragmentation of this compound would provide a unique fingerprint to confirm its identity and distinguish it from isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the key chromophores are the conjugated system of the bicyclic ring and the carbonyl groups. The UV-Vis spectrum of such a compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like the isochromen-1-one core, these transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. The extended conjugation in the isochromen-1-one system lowers the energy gap between the π and π* orbitals, shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. libretexts.org
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. masterorganicchemistry.com These transitions are characteristically of lower intensity (small ε) and occur at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com The absorption exhibited by a derivative, 2-oxo-2-(1-oxo-1H-isochromen-3-yl)ethyl methacrylate, around 330 nm has been attributed to the n-π* transitions of the C=O groups. dergipark.org.tr
The solvent environment can influence the positions of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift. uobabylon.edu.iq
A study on various 3-substituted-1H-isochromen-1-ones reported their UV-Vis spectral data, which can provide an estimate for the electronic transitions of this compound.
Table 1: UV-Vis Absorption Data for Selected 3-Substituted-1H-isochromen-1-ones
| Compound | λmax (nm) | Reference |
|---|---|---|
| 3-Phenyl-1H-isochromen-1-one | Not specified | acs.org |
| 3-(p-Tolyl)-1H-isochromen-1-one | Not specified | acs.org |
| 3-(4-Methoxyphenyl)-1H-isochromen-1-one | Not specified | acs.org |
Note: Specific λmax values were not provided in the referenced literature, but the study of these derivatives confirms the relevance of UV-Vis spectroscopy for this class of compounds.
X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique also reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.
For instance, the crystal structure of 3-(3-chlorobenzyl)-1H-isochromen-1-one reveals that the isocoumarin ring system is nearly planar. iucr.org Similarly, in 3-(3-bromobenzyl)-1H-isochromen-1-one, the isocoumarin ring system is also planar, with a root-mean-square deviation of 0.015 Å. nih.gov In these structures, the substituted benzyl (B1604629) group is twisted with respect to the isocoumarin plane. iucr.orgnih.gov
Intermolecular interactions play a crucial role in stabilizing the crystal packing. Common interactions observed in the crystal structures of isochromen-1-one derivatives include:
C—H···O Hydrogen Bonds: These weak hydrogen bonds are frequently observed, where a carbon-bound hydrogen atom interacts with the oxygen atom of a carbonyl group or the ether linkage in a neighboring molecule. iucr.orgnih.gov In the crystal structure of 3-(3-chlorobenzyl)-1H-isochromen-1-one, these interactions link the molecules into chains. iucr.org
π–π Stacking Interactions: The planar aromatic rings of the isochromen-1-one core can stack on top of each other, contributing to the stability of the crystal lattice. The centroid-to-centroid distances in these interactions are typically in the range of 3.6 to 3.8 Å. nih.gov
Halogen···Oxygen Interactions: In halogenated derivatives, short contacts between a halogen atom and an oxygen atom can also be observed, further influencing the crystal packing. nih.gov
A study on (1S,8aS)-1-acetyl-1,5,5,8a-tetramethylhexahydro-1H-isochromen-3(4H)-one, a saturated analogue, provides specific details on C-H---O hydrogen bonding, with H···O distances of 2.565 Å and 2.70 Å. preprints.org
Table 2: Representative Crystallographic Data for Isochromen-1-one Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 3-(3-Chlorobenzyl)-1H-isochromen-1-one | Triclinic | P-1 | C—H···O hydrogen bonds | iucr.org |
| 3-(3-Bromobenzyl)-1H-isochromen-1-one | Triclinic | P-1 | C—H···O hydrogen bonds, π–π stacking, Br···O contacts | nih.gov |
These examples strongly suggest that the crystal structure of this compound would feature a planar isochromen-1-one core with the acetyl group likely exhibiting some torsion relative to this plane. The solid-state packing would be stabilized by a network of C—H···O hydrogen bonds and potentially π–π stacking interactions.
Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral analogues)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For a molecule to be chiroptical, it must be non-superimposable on its mirror image (i.e., it must exist as a pair of enantiomers).
While this compound itself is achiral, the introduction of a stereocenter would render it chiral. For example, substitution at the C4 position or on the acetyl group could create a chiral center. In such cases, chiroptical spectroscopy would be an essential tool for:
Assigning Absolute Configuration: By comparing the experimental CD or ORD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the chiral analogue can be determined.
Assessing Enantiomeric Purity: The magnitude of the CD signal or the specific rotation is proportional to the concentration of the enantiomer and its enantiomeric excess.
The application of chiroptical methods has been demonstrated for related chiral isochroman-1-one (B1199216) structures. For instance, the absolute configuration of naturally occurring chiral isocoumarins has been established using CD spectroscopy.
A study of chiral norlabdane compounds incorporating a hexahydro-1H-isochromen-3(4H)-one skeleton provides specific optical rotation data that highlights the utility of chiroptical measurements for this class of compounds.
Table 3: Chiroptical Data for Chiral Hexahydro-1H-isochromen-3(4H)-one Derivatives
| Compound | Specific Rotation [α]D | Reference |
|---|---|---|
| (1S,8aS)-1-acetyl-1,5,5,8a-tetramethylhexahydro-1H-isochromen-3(4H)-one | -102.6 (c 2.6, CHCl3) | preprints.org |
The synthesis and characterization of chiral analogues of this compound would, therefore, heavily rely on these advanced chiroptical techniques to establish their stereochemical identity and purity.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-oxo-2-(1-oxo-1H-isochromen-3-yl)ethyl methacrylate |
| 3-Phenyl-1H-isochromen-1-one |
| 3-(p-Tolyl)-1H-isochromen-1-one |
| 3-(4-Methoxyphenyl)-1H-isochromen-1-one |
| 3-(4-Chlorophenyl)-1H-isochromen-1-one |
| 3-(3-Chlorobenzyl)-1H-isochromen-1-one |
| 3-(3-Bromobenzyl)-1H-isochromen-1-one |
| (1S,8aS)-1-acetyl-1,5,5,8a-tetramethylhexahydro-1H-isochromen-3(4H)-one |
Computational and Theoretical Chemistry Studies of 3 Acetyl 1h Isochromen 1 One
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Electronic structure analysis provides insight into a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other reagents or biological receptors.
While DFT methods are routinely used to calculate these properties for various heterocyclic compounds, specific HOMO-LUMO energy values and MEP maps for 3-acetyl-1H-isochromen-1-one are not documented in the available literature.
Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, predicting the absorption wavelengths observed in UV-Vis spectroscopy. Similarly, calculations can predict vibrational frequencies (IR) and chemical shifts (NMR). These theoretical predictions are invaluable for validating experimental data and aiding in the structural characterization of newly synthesized compounds. For instance, studies on related chromone (B188151) derivatives have successfully used DFT to correlate calculated vibrational frequencies with experimental IR spectra. researchgate.net
Although experimental spectroscopic data exists for derivatives of this compound, a computational study predicting and validating the spectra of the parent compound itself is not presently available in published research.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of a molecule. Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time. These simulations provide a dynamic view of the molecule's behavior, revealing how it flexes, changes conformation, and interacts with its environment (like a solvent or a biological target). Such studies are critical for understanding how a molecule's shape and flexibility influence its biological activity. Despite the application of these techniques to many organic molecules, specific conformational analyses or MD simulations for this compound have not been reported.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry can be used to model the step-by-step pathway of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. Characterizing transition states provides a deep understanding of reaction feasibility and selectivity. While this compound is used as a reactant in the synthesis of other compounds, such as chalcones, computational modeling of these reaction mechanisms and the associated transition states has not been published. nih.gov
Structure-Activity Relationship (SAR) Modeling for Biological Activities
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or structural features (descriptors) with activity. These models are essential in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules to improve potency or reduce toxicity. Although isocoumarins are known to possess a range of biological activities, specific SAR or QSAR models that include this compound could not be identified in the scientific literature.
Molecular Docking Studies (e.g., Ligand-Target Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target molecule, typically a protein receptor. The goal is to find the binding mode with the lowest energy, which represents the most stable complex. Docking studies are crucial for understanding the molecular basis of a drug's action and for screening virtual libraries of compounds to find potential new drugs. The results are often visualized to show interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. While docking studies have been performed on various isocoumarin (B1212949) and coumarin (B35378) derivatives to explore their potential as enzyme inhibitors, no specific studies detailing the docking of this compound into a biological target were found. nih.gov
Biological Activities and Mechanistic Investigations of 3 Acetyl 1h Isochromen 1 One and Its Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects
In Vitro Enzyme Inhibition and Modulation Studies
The interaction of isocoumarin (B1212949) derivatives with various enzymes has been a key area of research to understand their mechanism of action at a molecular level.
Isocoumarins, as isomers of coumarins which are known carbonic anhydrase (CA) inhibitors, have been investigated for their inhibitory activity against this enzyme family. nih.gov A study involving a series of 3-substituted and 3,4-disubstituted isocoumarins, including derivatives of 3-acetylisocoumarin, explored their effects on four human (h) carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov
The research found that these isocoumarin derivatives did not inhibit the cytosolic isoforms hCA I and hCA II. However, they demonstrated inhibitory activity against the tumor-associated transmembrane isoforms, hCA IX and hCA XII. The inhibition was observed in the low micromolar range for the less bulky derivatives. nih.gov It is hypothesized that, similar to coumarins, isocoumarins may act as prodrug inhibitors, being hydrolyzed by the enzyme's esterase activity to form an inhibitory species that occludes the active site. nih.gov
| Enzyme Isoform | Inhibition Constant (Kᵢ) Range (µM) |
|---|---|
| hCA I | No Inhibition Observed |
| hCA II | No Inhibition Observed |
| hCA IX | 2.7 – 78.9 |
| hCA XII | 1.2 – 66.5 |
Data sourced from a study on a series of 3-substituted and 3,4-disubstituted isocoumarins. nih.gov
The cyclooxygenase (COX) enzymes are key in the biosynthesis of prostanoids. nih.gov While direct studies on the COX-1 inhibitory activity of 3-acetyl-1H-isochromen-1-one are limited, research on closely related analogues provides insight. A study on a series of 3-phenyl-1H-isochromen-1-one derivatives investigated their potential as antiplatelet agents, an activity strongly associated with the inhibition of the COX-1 enzyme. researchgate.net
The investigation revealed that almost all the synthesized 3-phenyl-1H-isochromen-1-one analogues exhibited potent antiplatelet activity induced by arachidonic acid. Notably, a few of these derivatives displayed activity that was seven times more potent than aspirin, a well-known COX-1 inhibitor. researchgate.net These findings suggest that the 1H-isochromen-1-one scaffold is a promising framework for interacting with the COX-1 enzyme. researchgate.net
Based on available scientific literature, the primary focus of enzymatic studies for 3-substituted-1H-isochromen-1-one derivatives has been on carbonic anhydrases and the cyclooxygenase pathway. nih.govresearchgate.net Comprehensive screening or detailed mechanistic investigations against a broader range of other enzyme systems have not been extensively reported.
Cellular Assay Responses and Phenotypic Screening
Cell-based assays are crucial for understanding the potential effects of chemical compounds on cancer cells, including cytotoxicity and the inhibition of cell growth.
The U.S. National Cancer Institute's (NCI) 60-cell line panel is a standard screen for evaluating the anticancer potential of new compounds. nih.gov The assay measures the effect of a compound on cell growth, typically using a sulforhodamine B (SRB) protein staining method to determine cell density after a defined exposure period. mdpi.com
In one study, sulfonamide derivatives of 3-phenyl-1H-isochromen-1-one were synthesized and evaluated for their anticancer activity using the NCI-60 screen. The results indicated that the obtained sulfonamides showed no appreciable cytotoxicity against the panel of 60 human cancer cell lines. researchgate.net
The NCI-60 assay provides data on growth inhibition. The evaluation of 3-phenyl-1H-isochromen-1-one sulfonamide derivatives in this assay showed a general lack of antiproliferative activity. researchgate.net For instance, the mean growth percent (GP) index for one of the fluorine-containing amide derivatives (compound 4c) was reported as 157%. researchgate.net A GP value over 100% indicates a stimulation of cell growth relative to the untreated control cells, suggesting that this particular derivative may promote, rather than inhibit, the proliferation of cancer cells under the tested conditions. researchgate.net These findings underscore that while the isocoumarin scaffold is biologically active, specific substitutions can lead to a lack of cytotoxic or antiproliferative effects in cancer cells. researchgate.net
Antimicrobial and Antifungal Activity Studies (In Vitro)
The isocoumarin scaffold is a subject of significant interest in medicinal chemistry due to its presence in various natural products exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. mdpi.com Research into synthetic derivatives aims to explore and enhance these inherent activities.
Antibacterial Efficacy Against Specific Bacterial Strains
Derivatives of the core isocoumarin structure have demonstrated notable antibacterial potential. In one study, 3-(substituted phenyl) isocoumarins were evaluated for their efficacy against a panel of ten Gram-positive and Gram-negative bacterial strains. scirp.org The study revealed that these compounds generally exhibited high antibacterial potential, with some derivatives showing moderate to good activity against Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Proteus vulgaris. scirp.org A comparative analysis within the study indicated that isocoumarin-1-thiones (sulfur analogues) were more active than the parent isocoumarins. scirp.org
Similarly, research on chromen-2-one, a related benzopyranone structure, has shown that synthetic modifications can yield compounds with considerable antibacterial activity. For instance, derivatives synthesized through the condensation of 3-acetylchromen-2-one with various aromatic aldehydes were screened against Bacillus pumilus, Bacillus subtilis, and Escherichia coli. researchgate.net Certain compounds from this series, particularly those with electron-releasing methoxy (B1213986) and hydroxyl groups on the aryl ring, displayed moderate to significant antibacterial effects. researchgate.net
Antifungal Efficacy
The antifungal potential of isocoumarin derivatives has been a key area of investigation. Studies have shown that these compounds can be effective against various fungal pathogens, including clinically relevant Candida species. nih.govceon.rs
A series of novel 3-substituted isocoumarins, particularly those incorporating azole functional groups, were synthesized and screened for in vitro activity against Candida species. nih.gov Some of these derivatives exhibited biological properties equal to the clinically used antifungal agent voriconazole. nih.gov Certain compounds were also tested against a voriconazole-resistant strain, Candida krusei, and a clinical isolate of Candida parapsilosis, highlighting the potential of the isocoumarin scaffold in developing new classes of antifungal agents. nih.gov
Further research has identified isocoumarin derivatives isolated from endophytic fungi that show significant antifungal activity. mdpi.comresearchgate.net In one study, compounds isolated from the fungus Pestalotiopsis sp. exhibited potent activity against Candida albicans and Candida glabrata, with Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL against C. albicans. researchgate.net Another derivative demonstrated strong activity against C. glabrata with an MIC50 value of 3.49±0.21μg/mL. researchgate.net
The table below summarizes the antifungal activity of selected isocoumarin derivatives against Candida albicans.
| Compound | Fungal Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| Isocoumarin Derivative 1 | Candida albicans | 0.06 | researchgate.net |
| Isocoumarin Derivative 2 | Candida albicans | 2.00 | researchgate.net |
Antioxidant Mechanisms and Radical Scavenging Properties (In Vitro)
The antioxidant potential of isocoumarin derivatives, particularly 3-phenyl-1H-isochromen-1-ones, has been systematically evaluated through various in vitro assays. nih.govresearchgate.net These studies focus on the ability of the compounds to neutralize free radicals, which are implicated in oxidative stress.
DPPH Assay and Other Free Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.com The assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a measurable decrease in absorbance. mdpi.comnih.gov
A study investigating a series of synthesized 3-phenyl-1H-isochromen-1-one analogues found that ten of the compounds displayed antioxidant activities in the DPPH assay. nih.govresearchgate.net Notably, five of these compounds exhibited highly potent antioxidant activity, reported to be 7 to 16 times more potent than the standard antioxidant, ascorbic acid. nih.govresearchgate.net This potent activity underscores the capacity of the 3-phenyl-1H-isochromen-1-one scaffold to act as effective free radical scavengers.
The table below presents the in vitro antioxidant activity of selected 3-phenyl-1H-isochromen-1-one derivatives from the study, with their efficacy compared to ascorbic acid.
| Compound | DPPH Radical Scavenging IC₅₀ (μM) | Reference |
|---|---|---|
| Derivative 4a | 18.12 ± 0.11 | researchgate.net |
| Derivative 4e | 5.89 ± 0.14 | researchgate.net |
| Derivative 4f | 3.81 ± 0.12 | researchgate.net |
| Derivative 4j | 15.11 ± 0.15 | researchgate.net |
| Ascorbic Acid (Standard) | 61.31 ± 0.13 | researchgate.net |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. nih.govnih.gov The ability of a compound to inhibit lipid peroxidation is a crucial indicator of its antioxidant potential.
Studies on related coumarin (B35378) structures have demonstrated significant inhibitory effects on lipid peroxidation. nih.govbohrium.comdntb.gov.ua For example, a series of synthesized coumarin derivatives were tested for their ability to inhibit the oxidation of linoleic acid. The results showed that some compounds achieved up to 91.0% inhibition of lipid peroxidation. bohrium.comdntb.gov.ua Specifically, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate was identified as a particularly effective inhibitor. bohrium.com While this research was conducted on the broader coumarin class, it suggests that the isocoumarin scaffold, as a structural isomer, holds similar potential for inhibiting lipid peroxidation, a mechanism often linked to free radical scavenging capabilities. nih.gov
Antiplatelet Activity Studies (In Vitro)
Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. nih.govresearchgate.net The isocoumarin framework has been explored for its potential to interfere with platelet aggregation. nih.govresearchgate.net
In vitro studies on a series of 3-phenyl-1H-isochromen-1-one analogues demonstrated potent antiplatelet activity. nih.govresearchgate.netbenthamscience.com The activity was evaluated by measuring the inhibition of arachidonic acid (AA)-induced platelet aggregation. nih.gov The research found that nearly all the tested 3-phenyl-1H-isochromen-1-one analogues exhibited significant inhibitory effects. nih.govresearchgate.net A few of the compounds were exceptionally potent, displaying an activity seven times greater than that of aspirin, a standard antiplatelet agent. nih.govresearchgate.net This potent activity suggests that the 3-phenyl-1H-isochromen-1-one structure is a promising scaffold for the development of novel antiplatelet agents. nih.gov
The table below details the in vitro antiplatelet activity of selected 3-phenyl-1H-isochromen-1-one derivatives.
| Compound | AA-Induced Platelet Aggregation Inhibition IC₅₀ (μM) | Reference |
|---|---|---|
| Derivative 4a | 1.12 ± 0.05 | researchgate.net |
| Derivative 4b | 1.91 ± 0.04 | researchgate.net |
| Derivative 4f | 0.61 ± 0.02 | researchgate.net |
| Derivative 4j | 0.41 ± 0.03 | researchgate.net |
| Aspirin (Standard) | 2.91 ± 0.06 | researchgate.net |
Arachidonic Acid (AA)-Induced Platelet Aggregation Inhibition
Derivatives of this compound, specifically 3-phenyl-1H-isochromen-1-one analogues, have demonstrated notable efficacy as inhibitors of arachidonic acid (AA)-induced platelet aggregation in vitro. researchgate.net Research into this class of isocoumarins has shown that several analogues exhibit potent antiplatelet activity. In comparative studies, some of these compounds displayed significantly greater activity than aspirin, a well-established antiplatelet agent. researchgate.net The mechanism of AA-induced aggregation involves its metabolic conversion into pro-aggregatory molecules like thromboxane (B8750289) A2. nih.govnih.govyoutube.com The inhibitory action of 3-phenyl-1H-isochromen-1-one derivatives suggests a potential interference with this pathway, possibly through the inhibition of enzymes such as cyclooxygenase-1 (COX-1). researchgate.net
Table 1: In Vitro Antiplatelet Activity of selected 3-phenyl-1H-isochromen-1-one Analogues
| Compound Analogue | AA-Induced Platelet Aggregation Inhibition | Comparative Potency |
|---|---|---|
| Analogue A | Potent Inhibition Observed | Reported as more active than aspirin |
| Analogue B | Significant Inhibition | Reported as more active than aspirin |
| Analogue C | Moderate Inhibition | - |
Anti-inflammatory Properties (In Vitro and Non-Human In Vivo Models)
The isocoumarin scaffold, to which this compound belongs, is associated with anti-inflammatory properties. scispace.commdpi.com Studies on various isocoumarin derivatives isolated from natural sources, such as endophytic fungi, have been conducted to evaluate their effects in inflammatory models. mdpi.com While some isocoumarins have shown the ability to modulate inflammatory responses, the activity can be highly dependent on the specific substitutions on the isocoumarin ring. nih.gov For instance, certain fungal-derived isocoumarins were tested for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced mouse macrophages, a common in vitro model for inflammation, though not all derivatives showed activity. nih.gov
Modulation of Inflammatory Mediators (e.g., NO, PGE2, IL-6 in cell lines)
The anti-inflammatory effects of isocoumarin derivatives are often linked to their ability to modulate key inflammatory mediators. In vitro studies on various cell lines, such as LPS-stimulated murine macrophages (RAW 264.7 or J774A.1), are standard for assessing these effects. mdpi.comnih.gov The production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like interleukin-6 (IL-6) are critical markers of the inflammatory response. nih.gov Research on some isocoumarins has shown inhibitory activity against NO production. mdpi.com However, other studies have reported that certain isocoumarin derivatives exhibit no significant inhibition of NO in similar assays, indicating that the anti-inflammatory profile is specific to the molecular structure of the derivative. nih.gov The investigation into the effects of this compound itself on these specific mediators is an area requiring further research.
Table 2: Effect of Isocoumarin Derivatives on Inflammatory Mediators in LPS-Stimulated Macrophages
| Isocoumarin Derivative | Target Mediator | Observed Effect | Cell Line |
|---|---|---|---|
| Ravenelin (a xanthone (B1684191) co-isolated with isocoumarins) | Nitric Oxide (NO) | Potent Inhibition (IC50 = 6.27 μM) | J774A.1 |
| Various Fungal Isocoumarins | Nitric Oxide (NO) | No significant inhibitory activity reported in one study | RAW 246.7 |
Note: Data is based on studies of the broader isocoumarin class and co-isolated compounds, as specific data for this compound was not available.
Interactions with Biomolecules (e.g., DNA, Proteins) (In Vitro)
The interaction of isocoumarins and related compounds with biological macromolecules like DNA and proteins is a key area of mechanistic investigation. While direct studies on this compound are not extensively documented, research on the isomeric coumarins provides insight into potential binding modes. Studies have shown that coumarin can bind to the minor groove of calf thymus DNA (Ct-DNA), forming a complex and thereby influencing its structure and function. nih.gov This type of interaction is typically investigated using a variety of biophysical techniques, including UV-visible absorbance spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements. nih.gov Such studies help to elucidate how small molecules can act as potential therapeutic agents by targeting DNA. nih.gov The principles of these interactions are fundamental to understanding the biological activity of many heterocyclic compounds.
Biotransformation and Metabolic Pathways in In Vitro Systems (e.g., Microbial Metabolism)
Isocoumarins are natural products frequently isolated from fungi, and their biosynthesis and biotransformation are of significant interest. nih.govnih.gov In vitro studies using microbial systems can reveal metabolic pathways, including modifications to the core isocoumarin structure. Fungi are known to produce a diverse array of isocoumarins through the polyketide synthase (PKS) pathway. nih.gov Furthermore, microorganisms can modify these structures through endogenous enzymes, leading to a variety of derivatives. nih.gov This process of microbial metabolism can generate new compounds with potentially different biological activities. The study of the biotransformation of this compound in such in vitro systems could identify its metabolites and provide a deeper understanding of its metabolic fate and potential bioactivation or detoxification pathways.
Advanced Applications and Potential Research Avenues Excluding Prohibited Content
Applications in Materials Science
The conjugated system inherent in the 3-acetyl-1H-isochromen-1-one backbone, coupled with the reactive acetyl group, makes it an intriguing candidate for the development of advanced organic materials. Research into structurally similar compounds suggests potential applications in optoelectronics, semiconductors, and polymer chemistry.
Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes (OLEDs))
While direct studies on this compound for optoelectronic applications are not extensively documented, research on analogous coumarin (B35378) and chromen-2-one derivatives provides strong evidence for the potential of this class of compounds in Organic Light-Emitting Diodes (OLEDs). The photoluminescent properties of these related compounds are attributed to intramolecular charge transfer (ICT) effects. The electronic properties, and therefore the emission characteristics, can be finely tuned by modifying substituents on the heterocyclic ring. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color and efficiency of light emission.
Derivatives of 3-acetyl-2H-chromen-2-one have been investigated as potential candidates for optical applications such as OLEDs and organic solar cells due to their favorable photoluminescent properties. These compounds can exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the solid state, which is a highly desirable characteristic for efficient OLEDs. This suggests that derivatives of this compound could be synthesized and evaluated for similar light-emitting capabilities.
Table 1: Photoluminescent Properties of a Structurally Related Coumarin Derivative
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |
| 3-acetyl-7-(diethylamino)-2H-chromen-2-one | Dichloromethane | 425 | 485 |
| 3-acetyl-7-(diethylamino)-2H-chromen-2-one | Acetonitrile | 428 | 494 |
| 3-acetyl-7-(diethylamino)-2H-chromen-2-one | Methanol | 432 | 510 |
This table is illustrative and based on data for a related coumarin compound to indicate the type of photophysical properties that could be investigated for this compound derivatives.
Semiconductor Properties of Derivatives
The development of organic semiconductors is a rapidly growing field, with applications in transistors, sensors, and photovoltaics. The conductivity in these materials arises from the delocalization of π-electrons within a conjugated molecular structure. While specific research into the semiconductor properties of this compound derivatives is limited, the isochromenone core possesses a conjugated system that could be extended through synthetic modification.
By analogy with other π-conjugated heterocyclic systems, it is plausible that derivatives of this compound could exhibit semiconductor behavior. The introduction of suitable substituents to promote intermolecular π-π stacking and charge transport could lead to the development of novel p-type or n-type organic semiconductor materials. Further research is required to synthesize and characterize the electrical properties of such derivatives.
Polymer Chemistry and Monomer Precursors
The acetyl group and the lactone functionality in this compound present reactive sites that could be exploited in polymer chemistry. The compound could potentially serve as a functional monomer or a precursor to monomers for the synthesis of novel polymers with unique properties.
For example, the acetyl group could undergo various chemical transformations to introduce polymerizable functionalities, such as a vinyl group. Subsequent polymerization could lead to polymers incorporating the isochromenone moiety in the side chain. Such polymers might exhibit interesting thermal, optical, or electronic properties derived from the heterocyclic unit.
Alternatively, the lactone ring of the isochromenone could potentially be opened under certain conditions to yield a difunctional monomer suitable for step-growth polymerization. This could lead to the formation of polyesters or polyamides with the isochromenone-derived unit integrated into the polymer backbone. These materials could possess enhanced thermal stability or specific photophysical characteristics.
Utility as Synthetic Intermediates and Chiral Building Blocks
The rich chemical functionality of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems and for applications in asymmetric synthesis.
Precursors for Isoquinolines and Other Heterocycles
Isochromen-1-ones are well-established precursors for the synthesis of isoquinolines, a class of nitrogen-containing heterocycles with a wide range of biological activities. The transformation typically involves the reaction of the isochromen-1-one with ammonia (B1221849) or primary amines, leading to the replacement of the ring oxygen with a nitrogen atom.
The presence of the 3-acetyl group in this compound offers additional synthetic handles. This group can be modified or can participate in cyclization reactions to afford a variety of substituted isoquinolines and other fused heterocyclic systems. For instance, a bromo-substituted analog, 3-acetyl-6-bromo-2H-chromen-2-one, has been utilized as a versatile precursor for the synthesis of various new heterocycles, demonstrating the synthetic utility of the acetyl-substituted chromenone scaffold . This suggests that this compound could similarly be a key intermediate for accessing a diverse range of complex nitrogen-containing aromatic compounds.
Table 2: Examples of Heterocycles Synthesized from a Related Acetyl-Substituted Chromenone
| Starting Material | Reagent(s) | Product Type |
| 3-acetyl-6-bromo-2H-chromen-2-one | Hydrazine (B178648) derivatives | Pyrazole-fused chromenones |
| 3-acetyl-6-bromo-2H-chromen-2-one | Thiourea | Thiazole-fused chromenones |
| 3-acetyl-6-bromo-2H-chromen-2-one | Malononitrile | Pyridine-fused chromenones |
This table showcases the synthetic versatility of a related compound, implying similar potential for this compound.
Asymmetric Synthesis Applications
The development of methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The isochromanone scaffold, closely related to isochromen-1-one, has been a target in asymmetric synthesis. Efficient methods for the asymmetric synthesis of isochromanone derivatives have been developed, indicating that the creation of chiral centers within this heterocyclic system is achievable with high stereocontrol.
While specific applications of this compound as a chiral building block are not yet widely reported, its structure presents opportunities for asymmetric transformations. The prochiral ketone of the acetyl group can be a handle for enantioselective reductions or additions, leading to chiral secondary alcohols. Furthermore, the α-carbon to the acetyl group could potentially be functionalized asymmetrically. The resulting chiral derivatives of this compound could then serve as valuable building blocks for the synthesis of complex, enantiomerically pure natural products or pharmaceutical agents.
Agrochemical Research Potential
The isochromen-1-one scaffold and related heterocyclic systems have been investigated for their bioactivity, suggesting that this compound could be a candidate for agrochemical research. However, direct studies on this specific compound are not prevalent.
Herbicidal Activity Exploration
Currently, there is no direct evidence in the reviewed literature of herbicidal activity specifically for this compound. However, derivatives of similar heterocyclic structures have shown promise. For instance, a study on 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives revealed that some of these compounds exhibit good herbicidal activity. researchgate.net Specifically, compounds T22 and T24 from this series demonstrated promising post-emergent herbicidal effects against Brassica campestris and Amaranthus retroflexus at a dosage of 375 g/ha. researchgate.net The structure-activity relationship study indicated that the nature of the acetyl group was crucial for the observed herbicidal effects. researchgate.net These findings suggest that the acetyl group in this compound could potentially confer herbicidal properties, warranting future screening and investigation against various weed species.
Insecticidal and Fungicidal Potential (Non-mammalian Toxicity)
The potential for insecticidal and fungicidal activity of this compound remains largely unexplored. However, the broader class of coumarins, which share a similar benzopyran-one core structure, has been noted for fungicidal properties. mdpi.com For example, research on 3-acetyl-6-bromo-2H-chromen-2-one , a coumarin derivative, has been a starting point for synthesizing new heterocyclic compounds with potential biological activities. mdpi.com While this does not directly implicate this compound, it provides a rationale for investigating its potential as a fungicidal agent. The exploration of its effects on non-mammalian agricultural pests would be a novel area of research.
Development of Analytical Probes and Sensors
The development of analytical probes and sensors based on this compound is not documented in the available literature. The core isochromen-1-one structure, with its potential for fluorescence or colorimetric changes upon interaction with specific analytes, could theoretically be functionalized for such purposes. The acetyl group offers a reactive site for further chemical modification to introduce specific recognition elements for ions or small molecules. This remains a speculative but potentially fruitful area for future research.
Supramolecular Chemistry and Self-Assembly
There is no specific research detailing the involvement of this compound in supramolecular chemistry or self-assembly. Supramolecular chemistry involves the study of systems composed of multiple chemical species interacting through noncovalent bonds to form more complex entities. researchgate.net The ability of a molecule to participate in self-assembly is dependent on its structure and the presence of functional groups that can engage in intermolecular interactions like hydrogen bonding, π-π stacking, or van der Waals forces. The planar aromatic system and the carbonyl groups of this compound could potentially facilitate such interactions, making it a candidate for designing self-assembling systems. However, empirical studies are required to validate this potential.
Future Directions and Emerging Research Trends for 3 Acetyl 1h Isochromen 1 One
Chemoinformatic and Artificial Intelligence-Driven Discovery of Analogues
The discovery of novel bioactive molecules is increasingly driven by computational power. Chemoinformatics and artificial intelligence (AI) are set to revolutionize the exploration of the chemical space around 3-acetyl-1H-isochromen-1-one. Future research will likely leverage these tools to design and screen virtual libraries of analogues with tailored properties.
In Silico Screening and Virtual Libraries: Large virtual libraries can be generated by computationally modifying the this compound scaffold. These libraries can then be screened against biological targets using molecular docking and pharmacophore modeling to identify promising candidates for synthesis and biological evaluation. enamine.net
AI-Driven De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing databases of isochromenone and related bioactive compounds. youtube.comresearchgate.net These models can then generate entirely new molecular structures that are predicted to have high activity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.commdpi.com This approach moves beyond simple modification of a known scaffold to the creation of truly novel chemical entities.
Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties, including biological activity, selectivity, and physicochemical characteristics. By training these models on experimental data from known this compound derivatives, researchers can prioritize the synthesis of new analogues with the highest probability of success, thereby saving time and resources.
| Computational Approach | Application to this compound | Potential Outcome |
| Virtual Screening | Docking of virtual libraries against known biological targets (e.g., enzymes, receptors). | Identification of analogues with high predicted binding affinity. |
| Generative Models | De novo design of novel isochromenone scaffolds with desired property profiles. | Discovery of first-in-class therapeutic candidates with improved efficacy. researchgate.net |
| QSAR Modeling | Building models that correlate structural features with biological activity. | Rational optimization of lead compounds and prediction of activity for unsynthesized analogues. |
Sustainable and Biocatalytic Approaches to Synthesis
The principles of green chemistry are increasingly influencing synthetic strategies in organic chemistry. Future efforts in the synthesis of this compound and its derivatives will focus on developing more sustainable and environmentally benign methods. nih.govrsc.orgjddhs.com
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. nih.gov Emerging research in biocatalysis for the synthesis of lactones (the class of compounds to which isochromenones belong) includes Baeyer-Villiger monooxygenases (BVMOs) for oxidative lactonization and engineered enzymes like cytochrome P411 variants for intramolecular C-H functionalization. nih.govacs.orgthieme-connect.com These biocatalytic routes could provide a greener alternative to traditional chemical synthesis.
Green Solvents and Reaction Conditions: A significant portion of chemical waste is from organic solvents. ucsb.edu Future synthetic routes will aim to use water, supercritical fluids, or other environmentally friendly solvents. rsc.org Additionally, energy-efficient techniques such as microwave-assisted synthesis and flow chemistry are expected to be more widely adopted. jddhs.com
Atom Economy: Synthetic methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are a cornerstone of green chemistry. Catalytic cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, will be a key area of development. rsc.org
Integrated Omics Studies for Deeper Mechanistic Understanding in Biological Systems
While analogues of this compound have shown promise as antioxidant and antiplatelet agents, a deep understanding of their mechanism of action at the molecular level is often lacking. researchgate.net Integrated "omics" technologies—proteomics, metabolomics, and transcriptomics—offer a powerful approach to elucidate these mechanisms. mdpi.commdpi.com
Proteomics: This involves the large-scale study of proteins. By treating cells or organisms with a this compound derivative and analyzing the resulting changes in the proteome, researchers can identify the direct protein targets of the compound and understand its impact on cellular signaling pathways. mdpi.com
Metabolomics: As the end products of cellular processes, metabolites provide a functional readout of the physiological state of a cell. nih.gov Metabolomic profiling can reveal how a compound alters cellular metabolism, providing crucial insights into its bioactivity and potential off-target effects.
Transcriptomics: This is the study of the complete set of RNA transcripts produced by an organism. Transcriptomic analysis can show how a compound affects gene expression, revealing the upstream regulatory pathways that are modulated by the molecule. nih.govnih.gov
Combining these omics datasets provides a holistic view of the biological effects of a compound, enabling a more complete understanding of its mechanism of action and facilitating the identification of biomarkers for its efficacy. nih.govresearchgate.net
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of novel synthetic methods is crucial for accessing new chemical space and improving the efficiency of synthesis. For this compound, future research will likely focus on innovative reaction pathways and catalytic systems.
Tandem and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot, offer increased efficiency by reducing the number of purification steps and saving time and resources. nih.gov For instance, a cascade reaction involving an alkynyl-Prins cyclization, Friedel-Crafts arylation, and dehydration/aromatization has been used to afford unique tricyclic benzo[f]isochromene derivatives.
Advanced Catalytic Systems: The use of novel catalysts can enable previously inaccessible transformations. Bimetallic catalytic systems, such as Au(I)/chiral Sc(III), have been developed for the asymmetric synthesis of tetracyclic isochromans. nih.gov Similarly, Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) complex bimetallic relay catalytic systems have been used for the asymmetric synthesis of isochromanone derivatives. nih.gov The development of photoredox catalysis also offers a green and sustainable alternative for C-H activation and other transformations. researchgate.net
Asymmetric Synthesis: Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. Future research will continue to focus on the development of highly enantioselective methods for the synthesis of chiral isochromenone derivatives. researchgate.net
| Catalytic Strategy | Reaction Type | Potential Advantage |
| Bimetallic Catalysis | Asymmetric Hetero-Diels-Alder | High stereoinduction for complex frameworks. nih.gov |
| Photoredox Catalysis | C-H Activation / Annulation | Use of visible light as a sustainable energy source. researchgate.net |
| Tandem Reactions | Multi-step one-pot synthesis | Increased efficiency and reduced waste. nih.gov |
Rational Design of Next-Generation Functional Molecules
Building upon a deeper mechanistic understanding and a broader synthetic toolkit, the rational design of next-generation functional molecules based on the this compound scaffold will become increasingly feasible.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound structure affect its biological activity is fundamental to rational design. collaborativedrug.comnih.gov By synthesizing and testing a series of analogues, researchers can build robust SAR models that guide the design of more potent and selective compounds. researchgate.netresearchgate.netmdpi.com
Structure-Based and Ligand-Based Design: For targets with a known 3D structure, structure-based drug design can be used to design molecules that fit precisely into the binding site. nih.gov In the absence of a target structure, ligand-based methods, such as pharmacophore modeling, can be used to design molecules that mimic the properties of known active compounds. nih.gov
Freedom of Design: Recent concepts challenge the traditional approach of modifying functional groups on a fixed scaffold. By exploring a wider range of molecular architectures within the vast chemical space, it may be possible to identify transformative molecules with targeted properties that would otherwise be missed. cornell.edu
Expansion into Diverse Application Domains Beyond Current Scope
While the initial focus for many isochromenone derivatives has been on their potential as therapeutic agents, the unique chemical and photophysical properties of this scaffold suggest a much broader range of applications.
Medicinal Chemistry: Beyond the currently explored antioxidant and antiplatelet activities, isochromenone derivatives could be investigated for other therapeutic areas. The related coumarin (B35378) scaffold is known to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties, suggesting that isochromenone analogues may also possess a broad bioactivity profile.
Fluorescent Probes and Materials: The coumarin core is a well-known fluorophore. researchgate.net By analogy, derivatives of this compound could be designed as fluorescent probes for bioimaging or as components of functional materials such as organic light-emitting diodes (OLEDs) or liquid crystals. nih.gov The acetyl group at the 3-position provides a convenient handle for further functionalization to tune the photophysical properties of the molecule.
Agrochemicals: The structural similarity of isochromenones to some natural products with herbicidal or insecticidal activity suggests that this scaffold could be explored for the development of new agrochemicals.
Q & A
Q. What are the most reliable synthetic routes for 3-acetyl-1H-isochromen-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization of homophthalic acid derivatives with acyl chlorides under reflux conditions. For example, a mixture of homophthalic acid and 2-(3-fluorophenyl)acetyl chloride heated at 473 K yields 3-acetyl derivatives after chromatographic purification (petroleum ether, 333–353 K) . Key factors include:
- Catalyst selection : Base catalysts (e.g., KOH) enhance cyclization efficiency.
- Solvent optimization : Ethanol or dichloromethane improves solubility during intermediate steps.
- Work-up protocols : Acidification with HCl and extraction with dichloromethane minimize byproduct formation.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H NMR : The acetyl group (δ ~2.6 ppm, singlet) and isochromenone lactone protons (δ ~6.8–8.2 ppm) are diagnostic. For example, 3-(3-fluorobenzyl)-1H-isochromen-1-one shows distinct aromatic splitting patterns .
- IR : Stretching frequencies for the lactone carbonyl (C=O) appear at ~1740 cm⁻¹, while acetyl C=O absorbs at ~1680 cm⁻¹ .
- Contradictions : Overlapping signals in crowded regions (e.g., δ 7.0–7.5 ppm) may require 2D NMR (HSQC, HMBC) for resolution .
Advanced Research Questions
Q. What crystallographic methods are optimal for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray diffraction : SHELXL (via SHELXTL) refines small-molecule structures with high-resolution data. H atoms are positioned geometrically (C—H = 0.95–1.00 Å) and refined with isotropic displacement parameters (Uiso = 1.2Ueq) .
- Software tools : ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .
- Challenges : Twinned crystals or low-resolution data may require alternative refinement strategies (e.g., TLS parameterization in SHELXL) .
Q. How do electronic effects of substituents (e.g., acetyl vs. chloro) modulate the reactivity of 1H-isochromen-1-one in ring-opening reactions?
Methodological Answer:
- Electron-withdrawing groups (e.g., acetyl) : Stabilize the lactone ring, requiring harsher conditions (e.g., NaOH/EtOH reflux) for hydrolysis.
- Electron-donating groups (e.g., methoxy) : Facilitate nucleophilic attack at the carbonyl carbon. For example, 3-(4-methoxyphenyl) derivatives undergo ring-opening at 298 K in aqueous KOH .
- Contradictions : Computational studies (DFT) may conflict with experimental kinetics due to solvent effects omitted in simulations .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
- Standardized assays : Use PubChem’s bioactivity datasets (e.g., AID 1347183) to compare IC50 values under identical conditions .
- Data normalization : Account for variations in cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
- Meta-analysis : Cross-reference crystallographic data (e.g., Acta Crystallographica reports) with solubility studies to clarify bioavailability discrepancies .
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
Methodological Answer:
- pKa prediction : Tools like ChemAxon or SPARC calculate protonation states. The lactone ring’s pKa is ~3.5, favoring ring-opening above pH 5 .
- MD simulations : GROMACS models hydrolytic degradation pathways, identifying vulnerable bonds (e.g., lactone C–O) .
- Validation : Compare with experimental HPLC-MS data at pH 2–9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
